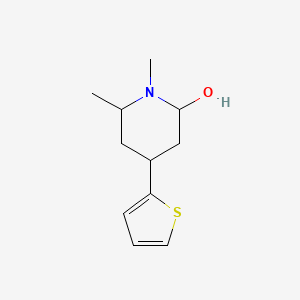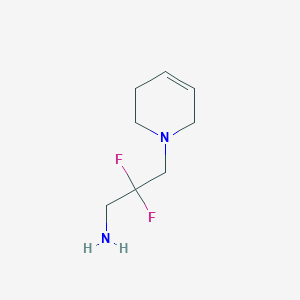
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H14F2N2 It is characterized by the presence of two fluorine atoms and a tetrahydropyridine ring, making it a unique structure in organic chemistry
Preparation Methods
The synthesis of 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-difluoropropan-1-amine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can be compared with other similar compounds, such as:
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine: This compound has a similar structure but with a methyl group substitution, which may alter its chemical and biological properties.
5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Another related compound with a different ring structure, leading to distinct properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Properties
Molecular Formula |
C8H14F2N2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10,6-11)7-12-4-2-1-3-5-12/h1-2H,3-7,11H2 |
InChI Key |
AQKZYVYTQIQCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


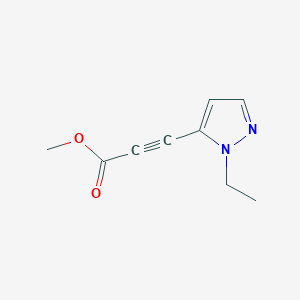
![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)
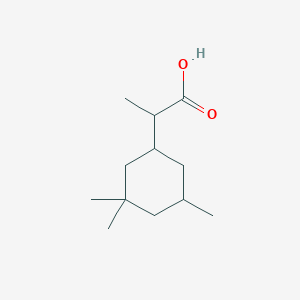
amine](/img/structure/B13173262.png)
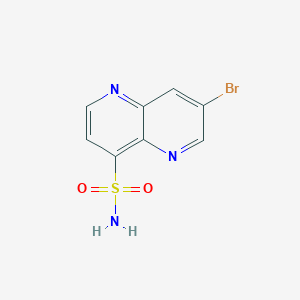


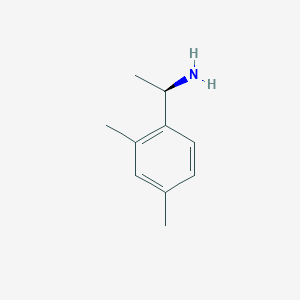
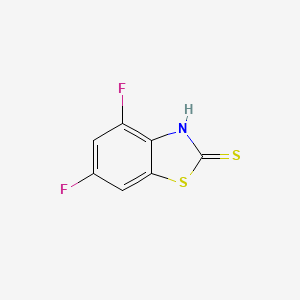
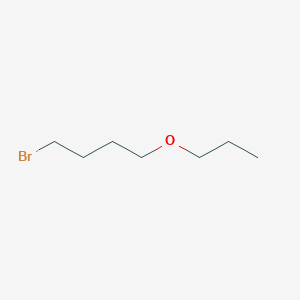
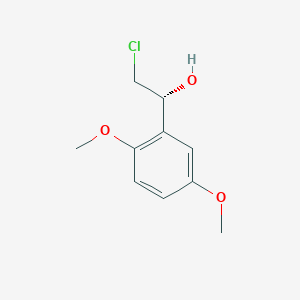
![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13173317.png)
